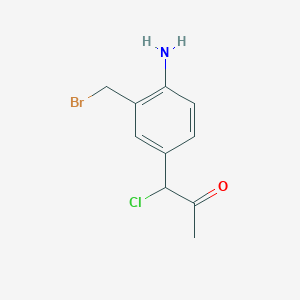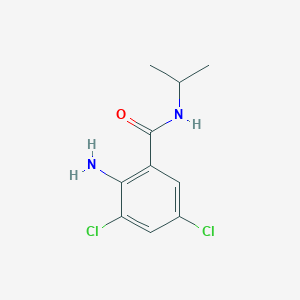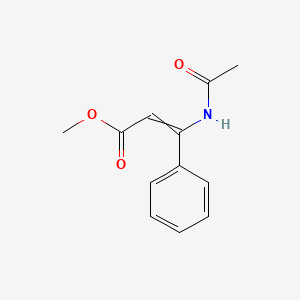
Methyl 3-acetamido-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Methyl 3-acetamido-3-phenylacrylate is an organic compound with the molecular formula C12H13NO3 It is a derivative of acrylate, characterized by the presence of an acetamido group and a phenyl group attached to the acrylate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 3-acetamido-3-phenylacrylate typically involves the reaction of methyl acrylate with acetamide and a phenyl group source under specific conditions. One common method includes the use of a base catalyst to facilitate the addition of the acetamido group to the acrylate. The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: In an industrial setting, the production of (Z)-Methyl 3-acetamido-3-phenylacrylate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and solvent composition are crucial to achieving high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Z)-Methyl 3-acetamido-3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate group to an alkane or alcohol.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(Z)-Methyl 3-acetamido-3-phenylacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-Methyl 3-acetamido-3-phenylacrylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes or receptors, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-acetamido-3-phenylpropanoate: Similar structure but lacks the double bond in the acrylate group.
Ethyl 3-acetamido-3-phenylacrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-amino-3-phenylacrylate: Similar structure but with an amino group instead of an acetamido group.
Uniqueness: (Z)-Methyl 3-acetamido-3-phenylacrylate is unique due to the presence of the (Z)-configuration, which can influence its reactivity and interactions with biological targets. The combination of the acetamido and phenyl groups also provides specific chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
methyl 3-acetamido-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZDCUVUBSLVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC(=O)OC)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735450 |
Source


|
| Record name | Methyl 3-acetamido-3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136744-88-2 |
Source


|
| Record name | Methyl 3-acetamido-3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
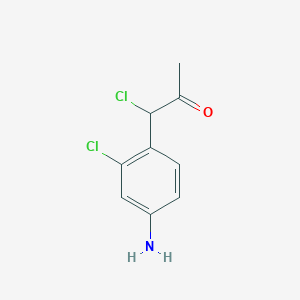


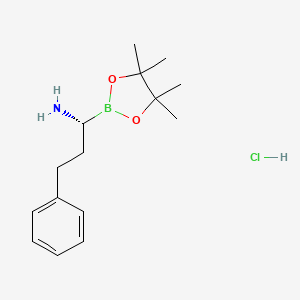
![3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14065425.png)


![Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]-](/img/structure/B14065441.png)


